molecular formula C6H4BrClOS B8711989 4-Bromobenzenesulfinic chloride

4-Bromobenzenesulfinic chloride

Cat. No. B8711989
M. Wt: 239.52 g/mol
InChI Key: KAATYWZRDPSPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobenzenesulfinic chloride is a useful research compound. Its molecular formula is C6H4BrClOS and its molecular weight is 239.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromobenzenesulfinic chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzenesulfinic chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromobenzenesulfinic chloride

Molecular Formula

C6H4BrClOS

Molecular Weight

239.52 g/mol

IUPAC Name

4-bromobenzenesulfinyl chloride

InChI

InChI=1S/C6H4BrClOS/c7-5-1-3-6(4-2-5)10(8)9/h1-4H

InChI Key

KAATYWZRDPSPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (0.53 mL) is added to an ice-cooled solution of 4-bromobenzenesulfinic acid (400 mg) in dichloromethane (15 mL) under an argon atmosphere. The reaction mixture is stirred for 2 h at 0° C., warmed to room temperature, and stirred for an additional 30 min. The mixture is concentrated and the residue is co-evaporated twice with toluene to give crude 4-bromobenzenesulfinic chloride, which is dissolved in tetrahydrofuran (3 mL) and cooled to −78° C. n-Butyllithium (1.6 M in hexane; 2.26 mL) is added to 2,2,2-trifluoroacetamide (205 mg) in tetrahydrofuran (3 mL) at −78° C. and the reaction mixture is stirred for 10 min. The mixture is added to the 4-bromobenzenesulfinic chloride solution at −78° C. and the reaction mixture is stirred for 1 h. The cooling bath is removed and the reaction is quenched by addition of water and brine. The aqueous layer is extracted with ethyl acetate and the combined extracts are washed with brine and concentrated in vacuo to give the title compound which is used for the next step without further purification. LC (method 1): tR=0.92 min; Mass spectrum (ESI+): m/z=314 [M−H]−.
Quantity
0.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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